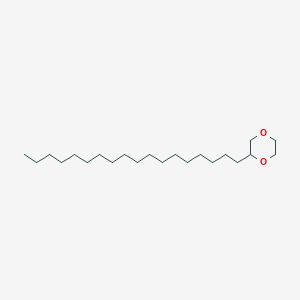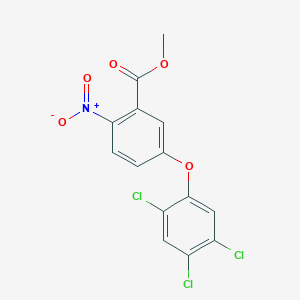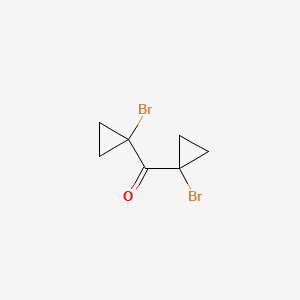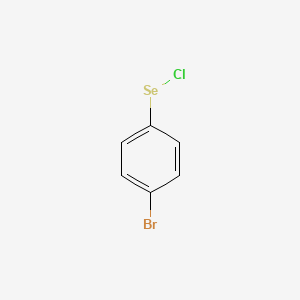
5-Chloropent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloropent-3-en-2-one: is an organic compound with the molecular formula C5H7ClO It is a chlorinated derivative of pentenone, characterized by the presence of a chlorine atom at the fifth position and a double bond between the third and fourth carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Selective Chlorination: One method involves the selective chlorination of pent-3-en-2-one using chlorine gas in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen with chlorine at the fifth position.
Halogen Exchange: Another method involves the halogen exchange reaction where a suitable halogenated precursor, such as 5-bromopent-3-en-2-one, is treated with a chlorine source to replace the bromine atom with chlorine.
Industrial Production Methods: Industrial production of 5-Chloropent-3-en-2-one often involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Chloropent-3-en-2-one can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield various alcohols depending on the reducing agent and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pentenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloropent-3-en-2-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is studied for its potential as a bioactive compound. It has been investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins. Its unique structure allows for the creation of materials with specific properties, such as enhanced durability or chemical resistance.
Wirkmechanismus
The mechanism of action of 5-Chloropent-3-en-2-one involves its reactivity with various biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This reactivity is due to the presence of the electrophilic carbonyl group and the chlorine atom, which can participate in nucleophilic addition and substitution reactions.
Vergleich Mit ähnlichen Verbindungen
5-Bromopent-3-en-2-one: Similar in structure but with a bromine atom instead of chlorine. It exhibits different reactivity and properties due to the larger atomic size and different electronegativity of bromine.
5-Iodopent-3-en-2-one: Contains an iodine atom, which makes it more reactive in certain substitution reactions compared to its chlorine and bromine counterparts.
5-Fluoropent-3-en-2-one: The presence of a fluorine atom imparts different electronic properties, making it less reactive in nucleophilic substitution reactions but potentially more stable.
Uniqueness: 5-Chloropent-3-en-2-one is unique due to the balance of reactivity and stability provided by the chlorine atom. It offers a good compromise between the reactivity of bromine and the stability of fluorine, making it a versatile compound in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
61170-81-8 |
|---|---|
Molekularformel |
C5H7ClO |
Molekulargewicht |
118.56 g/mol |
IUPAC-Name |
5-chloropent-3-en-2-one |
InChI |
InChI=1S/C5H7ClO/c1-5(7)3-2-4-6/h2-3H,4H2,1H3 |
InChI-Schlüssel |
BWIKPHCVVVHICG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)-](/img/structure/B14603195.png)




![(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14603217.png)
![Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]-](/img/structure/B14603229.png)


![5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B14603238.png)


